Acetate Salt Form Eliminates Cytotoxic TFA Counterion
PSA1 141-150 acetate, produced via ion-exchange chromatography or gradient lyophilization salt-exchange, achieves a residual TFA content of <1% by weight. In contrast, the default TFA salt form—the standard delivery format for most research-grade synthetic peptides—retains 10–30% TFA by weight due to ion-pairing with basic residues (Lys, N-terminus) during RP-HPLC purification . The acetate form requires an additional 2–3 days of processing and incurs 10–20% peptide mass loss during salt exchange, but this process eliminates TFA concentrations shown to inhibit cell proliferation and alter membrane permeability in peptide assays . For PSA1 141-150, which contains two lysine residues and a free N-terminus capable of binding TFA, the acetate formulation is the preferred choice for MTT/CCK-8 cytotoxicity assays, receptor binding studies, and in vivo experiments where TFA interference is a documented confounder .
| Evidence Dimension | Residual trifluoroacetic acid (TFA) counterion content |
|---|---|
| Target Compound Data | <1% (w/w) residual TFA in PSA1 141-150 acetate |
| Comparator Or Baseline | 10–30% (w/w) residual TFA in default TFA salt form of the same peptide |
| Quantified Difference | ≥90% reduction in TFA content; >10-fold difference |
| Conditions | Post-synthesis salt exchange via strong anion exchange chromatography or repeated freeze-thaw elution; quantified by ion chromatography or ¹⁹F NMR |
Why This Matters
For cell-based immunology assays employing PSA1 141-150, residual TFA at 10–30% can independently suppress T-cell proliferation and cytokine secretion, creating false-negative results that are avoidable by specifying the acetate salt at the procurement stage.
- [1] Typeptide (Nanjing Taiyan Biotech). Technical Guide: Counterion Effects in Peptide Synthesis — Selection and Application Benchmarks for TFA Salts, Acetate Salts, and Hydrochloride Salts. 2024. View Source
